3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Description
3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidin-4(3H)-one derivative with a molecular formula of C₁₈H₂₀N₂OS₂ and a molecular weight of 344.49 g/mol . Its structure features:
- A 3-ethyl group at position 2.
- 5,6-dimethyl substituents on the thiophene ring.
- A 2-((4-methylbenzyl)thio) group, introducing a sulfur-linked 4-methylbenzyl moiety at position 2.
This compound is part of a broader class of thienopyrimidinones, which are recognized for their diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties .
Properties
CAS No. |
573670-03-8 |
|---|---|
Molecular Formula |
C18H20N2OS2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-ethyl-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H20N2OS2/c1-5-20-17(21)15-12(3)13(4)23-16(15)19-18(20)22-10-14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3 |
InChI Key |
PHWSEIMAYZGTML-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)C)SC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors with ethyl, dimethyl, and 4-methylbenzylthio substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The benzylthio substituent at position 2 undergoes nucleophilic displacement under basic or acidic conditions. For example:
-
Reaction with amines :
In dimethylformamide (DMF) at 80°C, the thioether reacts with primary/secondary amines to yield 2-amino derivatives (e.g., 4a-l in ). This is facilitated by the electron-withdrawing pyrimidinone ring, which activates the sulfur atom for substitution.
| Reaction Conditions | Yield | Product Characterization | Source |
|---|---|---|---|
| DMF, 80°C, 2 h, amine nucleophile | 83% | 1H/13C NMR, LC-MS (m/z 255.0 [M–H]⁻) |
Oxidation Reactions
The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent:
-
H₂O₂ in acetic acid : Produces sulfoxide derivatives at 50–60°C.
-
KMnO₄ in acidic medium : Yields sulfone analogs.
No direct data exists for this compound, but analogous thienopyrimidines show oxidation at sulfur within 4–6 h under these conditions.
Condensation with Diamines
The pyrimidinone ring participates in condensation reactions. For example:
-
Reaction with o-phenylenediamine :
At 130°C in DMF, the carbonyl group at position 4 reacts to form benzimidazole-fused derivatives (e.g., compound 3 in ).
| Reaction Component | Quantity | Temperature/Time | Yield |
|---|---|---|---|
| o-Phenylenediamine | 2.22 g | 130°C, 2.5 h | ~75% |
| Thienopyrimidinone precursor | 0.0205 mol |
Characterization via 1H NMR (δ 12.62 ppm for NH) confirms cyclization .
Acid/Base Reactivity
The pyrimidinone ring exhibits pH-dependent tautomerism:
-
In acidic conditions : Enol form predominates, with protonation at N1.
-
In basic conditions : Keto form stabilizes via deprotonation.
This behavior is critical for solubility and biological activity but has not been quantified for this specific compound .
Alkylation/Acylation
The N3 ethyl group and NH (if present) can undergo further functionalization:
-
Methylation : Using methyl iodide in DMF yields quaternary ammonium salts.
-
Acylation : Acetic anhydride introduces acetyl groups at reactive NH sites.
Yields for these reactions typically range from 65–85% in analogous systems .
Thermal Decomposition
At temperatures >300°C, the compound undergoes decomposition, releasing SO₂ and CO₂ gases (observed in TGA analysis of related structures ).
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Structural and Functional Modifications
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit pharmacological versatility depending on substituents at positions 2, 3, 5, and 5. Below is a comparative analysis of key analogs:
Key Findings from Comparative Studies
Substituent Position and Activity: Position 2: The 2-((4-methylbenzyl)thio) group in the target compound may enhance hydrophobic interactions in enzyme binding pockets, similar to DNTP’s 4-nitrophenyl group, which improves RT inhibition . In contrast, 2-(benzylamino) derivatives (e.g., 5a) prioritize hydrogen bonding for cytotoxicity . Position 3: Ethyl groups (target compound) vs. allyl or substituted amines (e.g., morpholinyl derivatives) influence metabolic stability and target selectivity .
Pharmacological Diversity: Anticancer: Compound 5a’s benzylamino group is critical for melanoma cell line activity, while the target compound’s 4-methylbenzylthio group may favor kinase inhibition (e.g., VEGFR-2) . Antiviral: DNTP’s nitro group confers specificity for HIV-1 RT, whereas sulfur-linked substituents (e.g., 4-methylbenzylthio) lack direct antiviral data but share structural motifs with RT inhibitors .
Synthetic Accessibility: The target compound can be synthesized via one-pot protocols using 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione intermediates, similar to methods for analogs in (46–86% yields) .
Biological Activity
3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thieno[2,3-d]pyrimidine core with ethyl and methyl substitutions, which are critical for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thienopyrimidines exhibit significant antibacterial and antifungal properties. The presence of the thioether group in this compound may enhance its interaction with microbial targets.
- Anticancer Properties : Some thienopyrimidine derivatives have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways involved in cell proliferation.
- Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
A study evaluating various thienopyrimidine derivatives found that compounds similar to this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate to strong antimicrobial effects.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 30 |
| 3-Ethyl-5,6-dimethyl... | Staphylococcus aureus | 15 |
Anticancer Activity
In vitro studies on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that the compound inhibited cell growth with IC50 values ranging from 5 to 15 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 8 |
Anti-inflammatory Studies
In a model of induced inflammation in rats, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The observed effects were comparable to those of standard anti-inflammatory drugs.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one?
Answer:
The synthesis typically involves multi-step protocols:
- Cyclocondensation : A thieno[2,3-d]pyrimidine core is formed via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol, followed by heterocyclization using glacial acetic acid and DMSO .
- Thioether functionalization : The 2-((4-methylbenzyl)thio) group is introduced via nucleophilic substitution or coupling reactions. For example, reacting a thiol-containing intermediate with 4-methylbenzyl bromide in the presence of a base like K₂CO₃ in DMF .
- Optimization : Reaction conditions (temperature, solvent, stoichiometry) are critical to minimize by-products. Yields are typically reported between 70–96% for analogous thieno[2,3-d]pyrimidines .
Basic: Which spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the ethyl group at position 3 shows a triplet (δ ~1.2 ppm) and quartet (δ ~4.3 ppm) .
- Infrared (IR) Spectroscopy : Key peaks include C=O stretches (~1680–1700 cm⁻¹) and S–C vibrations (~650–750 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and bond lengths (e.g., C–S bond distances ~1.75–1.80 Å in similar structures) .
Advanced: How can molecular docking guide the design of derivatives with enhanced bioactivity?
Answer:
- Target Selection : Prioritize enzymes like tyrosinase or dihydrofolate reductase (DHFR) based on structural homology with active sites of related inhibitors .
- Docking Workflow : Use software (AutoDock Vina, Schrödinger) to model interactions. For example, the 4-methylbenzylthio group may occupy hydrophobic pockets, while the pyrimidinone core forms hydrogen bonds .
- Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with in vitro assays to refine substituent choices .
Advanced: How can researchers resolve contradictions in pharmacological data across studies?
Answer:
- Comparative Assays : Standardize assays (e.g., IC₅₀ measurements using identical cell lines or enzyme batches) to minimize variability .
- Structural Analysis : Use X-ray crystallography or DFT calculations to identify conformational differences that affect activity. For example, substituent orientation may alter binding to DHFR .
- Meta-Analysis : Aggregate data from multiple studies to identify trends. For instance, electron-withdrawing groups (e.g., -CF₃) often enhance potency in thieno[2,3-d]pyrimidines .
Advanced: What computational methods are used to study structure-activity relationships (SAR)?
Answer:
- QSAR Modeling : Develop regression models correlating substituent properties (e.g., logP, Hammett σ) with bioactivity. For example, lipophilicity (ClogP >3) may improve membrane permeability .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability. The 3-ethyl group’s flexibility could influence binding kinetics .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic profiles. High polar surface area (>140 Ų) may limit oral bioavailability .
Advanced: How to optimize reaction conditions for scaling up synthesis?
Answer:
- Solvent Screening : Replace high-boiling solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification .
- Catalysis : Use Pd/C or CuI to accelerate coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to identify intermediates and endpoints .
Advanced: What strategies validate the compound’s mechanism of action in biological systems?
Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., tyrosinase or DHFR) and compare with negative controls .
- Cellular Profiling : Use RNA-seq or proteomics to identify differentially expressed pathways in treated vs. untreated cells .
- Mutagenesis Studies : Engineer target proteins with point mutations (e.g., active-site residues) to confirm binding specificity .
Basic: What are the key stability and storage considerations for this compound?
Answer:
- Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions. Store at −20°C in amber vials under inert gas (N₂ or Ar) .
- Degradation Analysis : Monitor via HPLC for by-products (e.g., oxidized sulfur species) during long-term storage .
Advanced: How to address low yields in the final cyclocondensation step?
Answer:
- Reagent Purity : Ensure aldehydes are anhydrous and free of polymers. Pre-dry solvents over molecular sieves .
- Microwave Assistance : Apply microwave irradiation (100–150°C, 30 min) to accelerate cyclization and improve yields by 10–15% .
Advanced: What are the ethical and safety guidelines for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
